2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-7-8-20(2)22(15-19)18-37-29-30-26-16-21(27(33)31-11-13-36-14-12-31)9-10-25(26)28(34)32(29)23-5-4-6-24(17-23)35-3/h4-10,15-17H,11-14,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKHVWPDQDVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine moiety, and the attachment of the various substituents. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.
Attachment of Substituents: The various substituents, such as the 2,5-dimethylphenyl and 3-methoxyphenyl groups, can be introduced through reactions like Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer types by targeting specific proteins involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may inhibit bromodomain and extra-terminal domain proteins, which are implicated in cancer progression. The structural features of this compound suggest it could interact effectively with these proteins, potentially leading to improved therapeutic efficacy .
- Case Studies : In vitro studies have demonstrated the antiproliferative activity of similar quinazolinone derivatives against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, out of 25 screened derivatives in related studies, several exhibited IC values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .
Drug Development
The structural complexity of this compound makes it a promising candidate for drug development:
- Targeting Specific Pathways : Its unique combination of substituents allows for the potential targeting of specific cancer pathways. The morpholine group may enhance solubility and bioavailability, making it suitable for further development into a drug candidate .
- Screening Libraries : This compound has been included in various screening libraries aimed at identifying new drug candidates targeting PI3K pathways and other cancer-related mechanisms .
Material Science Applications
Beyond medicinal chemistry, this compound's diverse functional groups open avenues for applications in material science:
- Synthesis of Novel Polymers : The reactivity of the sulfanyl group can be exploited to synthesize novel polymers or coatings with desirable properties.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved can vary depending on the specific application, but common mechanisms may include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Compound 4l: 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))quinazolin-4(3H)-one
- Structural Similarities: Shared quinazolinone core. Methoxyphenyl substituents (electron-donating groups).
- Key Differences :
- Compound 4l lacks the morpholine-4-carbonyl group, reducing polarity.
- It incorporates bis(4-methoxyphenyl) groups, increasing steric hindrance compared to the target compound’s 3-methoxyphenyl substituent.
- Synthesis :
| Parameter | Target Compound | Compound 4l |
|---|---|---|
| Core Structure | 3,4-Dihydroquinazolin-4-one | Tetrahydroquinazolin-4-one |
| Position 7 Substituent | Morpholine-4-carbonyl | None |
| Synthesis Yield | Not reported | 81% |
| Polar Groups | Morpholine (hydrophilic) | Methoxy (moderate polarity) |
Sulfonylurea-Based Compounds (e.g., Metsulfuron Methyl Ester)
- Structural Similarities :
- Sulfonyl groups (e.g., sulfanyl in the target compound vs. sulfonylurea in metsulfuron).
- Methoxy substituents on aromatic rings.
- Key Differences: Metsulfuron has a triazine core, whereas the target compound uses a quinazolinone scaffold. The triazine-based compounds are primarily herbicides, while quinazolinones are explored for diverse bioactivities .
| Parameter | Target Compound | Metsulfuron Methyl Ester |
|---|---|---|
| Core Structure | Quinazolinone | Triazine |
| Functional Group | Sulfanyl | Sulfonylurea |
| Application | Undefined (potential bioactivity) | Herbicide |
Pyrazole Derivatives (e.g., 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde)
- Structural Similarities :
- Presence of sulfanyl groups.
- Aromatic substituents (e.g., chlorophenyl vs. methoxyphenyl).
- Key Differences: Pyrazole core vs. quinazolinone. Trifluoromethyl group in the pyrazole derivative enhances metabolic stability compared to the target compound’s morpholine group .
Molecular Descriptor Analysis
Using principles from QSPR/QSAR studies ():
- Topological Descriptors: The morpholine-4-carbonyl group increases hydrogen-bond acceptor capacity compared to simpler quinazolinones.
- Electronic Descriptors : The electron-donating methoxy group (σ = -0.27) and electron-withdrawing morpholine carbonyl (σ = +0.45) create a polarized electronic environment.
- Van der Waals Interactions : The 2,5-dimethylphenyl group increases molecular volume, enhancing hydrophobic interactions compared to unsubstituted analogs .
Lumping Strategy Considerations ()
If grouped by functional motifs:
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone family and features a complex structure with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- A quinazolin-4-one core which is essential for its biological interactions.
- Functional groups such as sulfanyl , methoxy , and morpholine carbonyl , which influence its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, antimicrobial agent, and inhibitor of specific enzymes.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation associated with various diseases, including cardiovascular conditions and cancer. The compound's ability to selectively inhibit COX-II while minimizing gastrointestinal side effects is particularly noteworthy.
2. Antimicrobial Properties
Studies have shown that derivatives of quinazolinones possess antimicrobial activities. The presence of the sulfanyl group may contribute to enhanced interaction with microbial targets. In vitro assays have demonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent in treating infections.
3. Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on enzymes involved in metabolic pathways. For instance, it may interact with enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine synthesis and has implications in immunosuppressive therapies.
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific receptors or enzymes , altering their activity.
- Modulation of signaling pathways related to inflammation and cell proliferation.
- The ability to form hydrogen bonds and hydrophobic interactions due to its diverse functional groups enhances its binding affinity to target proteins.
Case Studies and Research Findings
Q & A
Q. How to evaluate the compound’s environmental persistence using OECD guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
